3-(3-Iodophenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(3-Iodophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles It features an iodophenyl group attached to an oxazole ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the iodophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-iodoaniline with glyoxal in the presence of a base can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolate and amine nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Iodophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of iodinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(3-Iodophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodophenol: An aromatic compound with an iodophenyl group attached to a hydroxyl group.
3-Iodophenylacetic Acid: Contains an iodophenyl group attached to an acetic acid moiety.
3-Iodophenylboronic Acid: Features an iodophenyl group attached to a boronic acid group.
Uniqueness
3-(3-Iodophenyl)-1,2-oxazol-5-amine is unique due to the presence of both an oxazole ring and an amine group, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7IN2O |
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Molecular Weight |
286.07 g/mol |
IUPAC Name |
3-(3-iodophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 |
InChI Key |
XAUSCYHGWKQHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NOC(=C2)N |
Origin of Product |
United States |
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